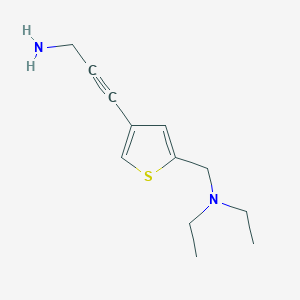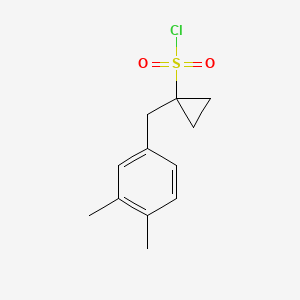
1-(3,4-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C12H15ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropane ring and a sulfonyl chloride group attached to a 3,4-dimethylphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclopropane ring: This can be achieved by reacting an alkene with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Introduction of the sulfonyl chloride group: The cyclopropane derivative can be treated with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride functionality.
Industrial Production Methods: Industrial production of 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfide using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonyl hydrides or sulfides: Formed by reduction.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon bonds and functional groups.
Comparación Con Compuestos Similares
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H15ClO2S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c1-9-3-4-11(7-10(9)2)8-12(5-6-12)16(13,14)15/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
ZZASJLSFVVMING-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2(CC2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


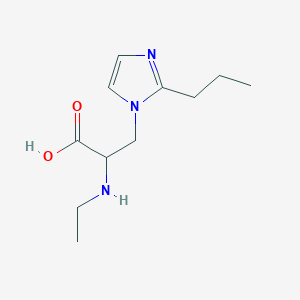
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
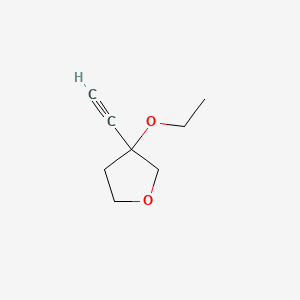
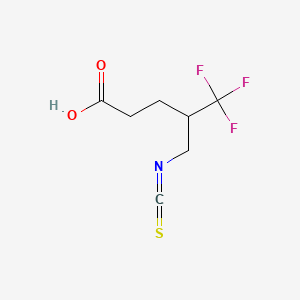
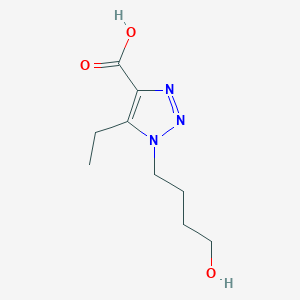
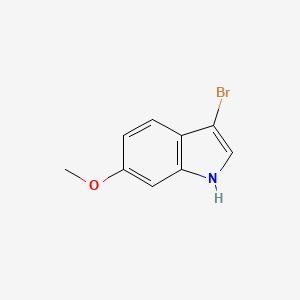
![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
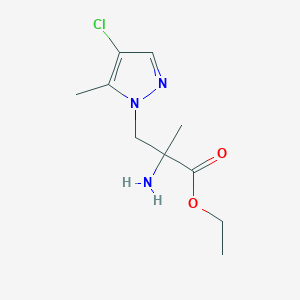
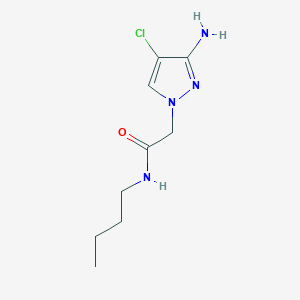

![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
